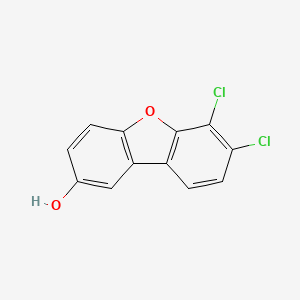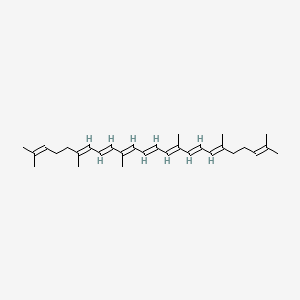
4,4'-Diapo-zeta-carotene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-diapo-zeta-carotene is an apo carotenoid triterpenoid that is tetracosane containing double bonds at the 2-3, 6-7, 8-9, 10-11, 12-13, 14-15, 16-17, 18-19, and 22-23 positions, and substituted by methyl groups at positions 2, 6, 10, 15, 19, and 23. It is an apo carotenoid triterpenoid, a triterpene and a polyene.
Applications De Recherche Scientifique
Pigments in Staphylococcus aureus
- 4,4'-Diapo-zeta-carotene has been identified among the pigments of Staphylococcus aureus, which are primarily triterpenoid carotenoids. This compound is part of a series that includes other carotenes and xanthophylls, playing a role in the bacterial pigment composition (Marshall & Wilmoth, 1981).
Carotenoid Biosynthesis in Maize
- In maize, this compound is involved in the isomerization process essential for carotenoid biosynthesis. The study highlights the role of a specific gene (Y9) in maize that is crucial for the cis-to-trans conversion of 15-cis-bond in zeta-carotene, affecting the carotenoid pathway in plants (Li, Murillo, & Wurtzel, 2007).
Triterpenoid Carotenoid Biosynthesis
- Research on Staphylococcus aureus mutants provided insights into the biosynthesis of triterpenoid carotenoids, including this compound. The study proposes a biosynthetic pathway for these carotenoids, which play a crucial role in bacterial pigment formation (Marshall & Wilmoth, 1981).
Desaturation Process in Carotenoid Biosynthesis
- This compound is also involved in the desaturation process of carotenoid biosynthesis in plants. Studies have characterized enzymes like zeta-carotene desaturase, which catalyze the conversion of this compound into other forms, influencing the overall carotenoid content in plants (Breitenbach, Kuntz, Takaichi, & Sandmann, 1999).
Impact on Plant Growth and Development
- Disruption in the biosynthesis of carotenoids, including this compound, can lead to developmental defects and lethality in plants. This underlines the compound's importance in plant physiology and development (Fang et al., 2019).
Carotenoid Oxidase and Biosynthesis
- A novel carotenoid oxidase involved in the conversion of this compound to its aldehyde form has been identified, contributing to our understanding of the diverse pathways and enzymes involved in carotenoid biosynthesis (Tao, Schenzle, Odom, & Cheng, 2005).
Propriétés
Formule moléculaire |
C30H44 |
|---|---|
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
(6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,8,10,12,14,16,18,22-nonaene |
InChI |
InChI=1S/C30H44/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,13-18,21-24H,11-12,19-20H2,1-8H3/b10-9+,21-13+,22-14+,27-17+,28-18+,29-23+,30-24+ |
Clé InChI |
JJMKRPXUHIPSAW-ZOKJSSERSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




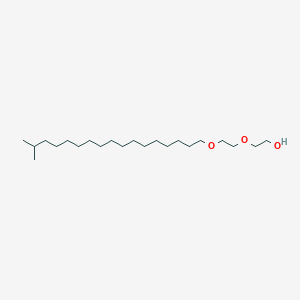


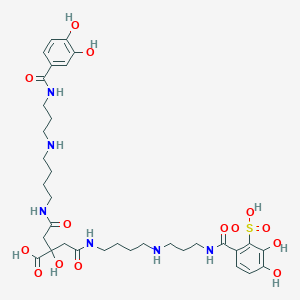
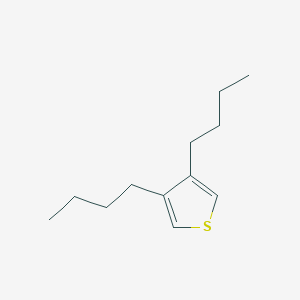
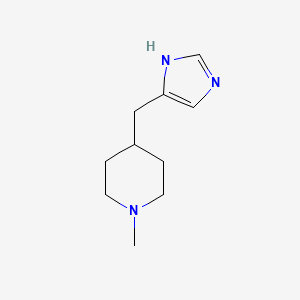
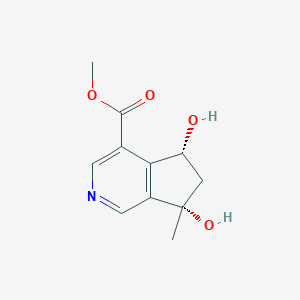
![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)
![4-Chlorobenzo[f]isoquinoline](/img/structure/B1250568.png)
![(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-[1-[4-(2H-tetrazol-5-yl)butyl]indole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1250572.png)
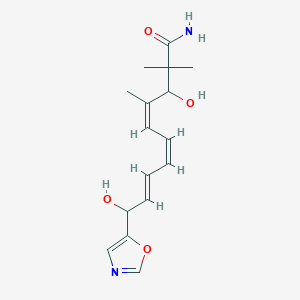
![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)
